molecular formula C16H18BFO2 B1603039 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-35-6

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1603039
CAS No.: 627526-35-6
M. Wt: 272.1 g/mol
InChI Key: JYOPNVFIMNCXRZ-UHFFFAOYSA-N
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Description

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a naphthalene ring substituted with a fluorine atom and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronaphthalene and pinacolborane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

    Procedure: The mixture is heated under reflux conditions, allowing the boronation to occur, forming the desired boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: K2CO3, NaOH

    Solvents: THF, ethanol, water

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Boronic Acids: Formed via hydrolysis.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is used in the development of fluorescent probes and imaging agents due to its naphthalene core, which exhibits strong fluorescence. It is also explored in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Fluorophenylboronic Acid
  • 2-Naphthylboronic Acid

Uniqueness

Compared to similar compounds, 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to its naphthalene core, which provides enhanced stability and reactivity in cross-coupling reactions. The presence of the fluorine atom also imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPNVFIMNCXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623705
Record name 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627526-35-6
Record name 2-(4-Fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627526-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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